molecular formula C7H2Cl3NS B13885312 2,3,5-Trichlorothieno[3,2-b]pyridine

2,3,5-Trichlorothieno[3,2-b]pyridine

Cat. No.: B13885312
M. Wt: 238.5 g/mol
InChI Key: PCUXQRWEJWQHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trichlorothieno[3,2-b]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichlorothieno[3,2-b]pyridine typically involves the chlorination of thieno[3,2-b]pyridine. One common method includes the reaction of thieno[3,2-b]pyridine with chlorine gas in the presence of a suitable catalyst under controlled temperature conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichlorothieno[3,2-b]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form derivatives with different oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Nucleophilic Substitution: Substituted thieno[3,2-b]pyridine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thieno[3,2-b]pyridine derivatives.

Scientific Research Applications

2,3,5-Trichlorothieno[3,2-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2,3,5-Trichlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trichloropyridine: A structurally similar compound with chlorine atoms on a pyridine ring.

    Thieno[3,2-b]pyridine: The parent compound without chlorine substitutions.

    2,3,5-Trichlorothiophene: A related compound with a thiophene ring instead of a thieno[3,2-b]pyridine ring.

Uniqueness

2,3,5-Trichlorothieno[3,2-b]pyridine is unique due to the combination of its thieno and pyridine rings with chlorine substitutions. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H2Cl3NS

Molecular Weight

238.5 g/mol

IUPAC Name

2,3,5-trichlorothieno[3,2-b]pyridine

InChI

InChI=1S/C7H2Cl3NS/c8-4-2-1-3-6(11-4)5(9)7(10)12-3/h1-2H

InChI Key

PCUXQRWEJWQHRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1SC(=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.